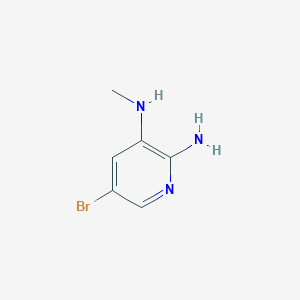

5-bromo-N3-methylpyridine-2,3-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-N-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZBJIKJXNNYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601287788 | |

| Record name | 5-Bromo-N3-methyl-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166047-15-0 | |

| Record name | 5-Bromo-N3-methyl-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166047-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N3-methyl-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-N3-methylpyridine-2,3-diamine

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-bromo-N3-methylpyridine-2,3-diamine (CAS No. 166047-15-0). Due to the limited availability of published experimental data for this specific isomer, this document synthesizes information from predictive models, data on analogous compounds, and established principles of organic chemistry to offer a detailed perspective on its synthesis, structure, reactivity, and potential applications. This guide is intended to serve as a valuable resource for researchers interested in utilizing this compound as a building block in medicinal chemistry and materials science.

Introduction

This compound is a substituted pyridine derivative with a unique arrangement of functional groups that makes it an attractive scaffold for chemical synthesis. The presence of a bromine atom, a primary amine, and a secondary methylamine on the pyridine core offers multiple sites for functionalization. The pyridine ring itself is a well-established pharmacophore found in numerous approved drugs, and the diamino substitution pattern is a key feature in many biologically active molecules. This guide will delve into the predicted and extrapolated chemical properties of this compound, providing a foundational understanding for its use in research and development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other properties are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 166047-15-0 | Chemical Supplier Databases[1] |

| Molecular Formula | C₆H₈BrN₃ | PubChemLite[2] |

| Molecular Weight | 202.055 g/mol | Chemshuttle |

| Predicted XlogP | 1.2 | PubChemLite[2] |

| SMILES | CNC1=C(N=CC(=C1)Br)N | PubChemLite[2] |

| InChI | InChI=1S/C6H8BrN3/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3,(H2,8,10) | PubChemLite[2] |

| InChIKey | IEZBJIKJXNNYFC-UHFFFAOYSA-N | PubChemLite[2] |

Proposed Synthesis

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol (Hypothetical)

Step 1: Protection of the 2-Amino Group

-

Dissolve 5-bromopyridine-2,3-diamine (1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.1 eq.).

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure.

-

Purify the product by column chromatography to obtain the Boc-protected intermediate.

Step 2: Methylation of the 3-Amino Group

-

Dissolve the Boc-protected intermediate (1 eq.) in a polar aprotic solvent like THF or dimethylformamide (DMF).

-

Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) (1.2 eq.) portion-wise.

-

Stir for 30 minutes at 0 °C.

-

Add methyl iodide (MeI) (1.2 eq.) dropwise.

-

Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent.

-

Purify the N-methylated product by column chromatography.

Step 3: Deprotection of the 2-Amino Group

-

Dissolve the methylated intermediate in DCM.

-

Add an excess of trifluoroacetic acid (TFA) at 0 °C.

-

Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the final product, this compound, with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.

Predicted Spectroscopic Properties

The following are predicted spectroscopic characteristics for this compound based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

In a solvent like CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected to show:

-

Two distinct signals for the aromatic protons on the pyridine ring, likely appearing as doublets or singlets depending on the coupling constants.

-

A signal for the N-H protons of the primary amine, which may be broad.

-

A signal for the N-H proton of the secondary amine, which may also be broad.

-

A signal for the methyl protons, likely a singlet or a doublet if coupled to the N-H proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to display six distinct signals:

-

Five signals corresponding to the carbon atoms of the pyridine ring.

-

One signal for the methyl carbon.

Mass Spectrometry (Predicted)

The mass spectrum is predicted to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern for a bromine-containing compound ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio). Predicted adducts include [M+H]⁺ at m/z 201.99744 and [M+Na]⁺ at m/z 223.97938.[2]

Infrared (IR) Spectroscopy (Predicted)

Key expected IR absorption bands include:

-

N-H stretching vibrations for the primary and secondary amines in the region of 3300-3500 cm⁻¹.

-

C-H stretching vibrations of the aromatic ring and the methyl group around 2850-3100 cm⁻¹.

-

C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

-

N-H bending vibrations around 1600 cm⁻¹.

-

C-N stretching vibrations in the 1200-1350 cm⁻¹ range.

-

A C-Br stretching vibration in the fingerprint region, typically below 700 cm⁻¹.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its three key functional groups: the bromine atom, the 2-amino group, and the 3-methylamino group.

Reactivity Workflow

Caption: Potential reaction pathways for this compound.

Key Reactions

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents, enabling the synthesis of diverse compound libraries for drug discovery.

-

Buchwald-Hartwig Amination: The C-Br bond can also undergo amination reactions to introduce further nitrogen-containing functional groups.

-

Reactions of the Amino Groups: The primary and secondary amino groups can be acylated, alkylated, or used as nucleophiles in various other transformations. The presence of two adjacent amino groups also opens up the possibility of forming fused heterocyclic systems, such as imidazopyridines, which are common motifs in medicinal chemistry.

Potential Applications in Drug Development

Substituted diaminopyridines are valuable intermediates in the synthesis of biologically active compounds. The structural motifs present in this compound suggest its potential as a scaffold for developing inhibitors of kinases, proteases, and other enzymes. The ability to functionalize the molecule at multiple positions provides a powerful tool for structure-activity relationship (SAR) studies.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a laboratory chemical of unknown toxicity. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising but currently under-characterized chemical building block. This guide has provided a comprehensive overview of its predicted properties and potential reactivity based on available data and chemical principles. It is our hope that this document will stimulate further research into the synthesis and application of this versatile molecule, unlocking its potential in the fields of medicinal chemistry and materials science. Experimental validation of the predicted data presented herein is a critical next step for the scientific community.

References

- This guide is a synthesis of information from various sources and does not represent a single peer-reviewed public

- No direct experimental data was found for this specific compound in the search results.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017;22(2):206. [Link]

- PubChemLite. This compound. [Link]

- No direct experimental data was found for this specific compound in the search results.

Sources

5-bromo-N3-methylpyridine-2,3-diamine CAS number

An In-Depth Technical Guide to 5-bromo-N3-methylpyridine-2,3-diamine

CAS Number: 166047-15-0

Executive Summary

This document provides a comprehensive technical overview of this compound (CAS No. 166047-15-0), a critical heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This guide delves into its physicochemical properties, provides a detailed synthetic methodology with mechanistic rationale, outlines robust analytical techniques for structural confirmation, and explores its applications as a key intermediate in the synthesis of pharmacologically active compounds. Particular emphasis is placed on its role in creating N-methylated imidazo[4,5-b]pyridine scaffolds, which are of significant interest for their potential as kinase inhibitors. Safety, handling, and storage protocols are also detailed to ensure safe and effective laboratory use.

Introduction

This compound is a substituted pyridine derivative that serves as a highly versatile precursor in synthetic and medicinal chemistry.[1][2][3] Its structure, featuring adjacent primary and secondary amino groups alongside a bromine atom, offers multiple reactive sites for constructing complex molecular architectures. The bromine atom, in particular, provides a functional handle for derivatization via modern cross-coupling reactions, enabling extensive exploration of structure-activity relationships (SAR).

While the closely related compound 2,3-diamino-5-bromopyridine is a well-established precursor for imidazo[4,5-b]pyridines—purine analogs known to interact with biological targets like kinases—the N3-methylated title compound allows for the synthesis of specifically methylated analogs.[4] This methylation can profoundly influence a molecule's physicochemical properties, including solubility, lipophilicity, metabolic stability, and target-binding affinity, making it a crucial tool for optimizing drug candidates.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These values are critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source |

| CAS Number | 166047-15-0 | [2][3] |

| Molecular Formula | C₆H₈BrN₃ | [5] |

| Molecular Weight | 202.05 g/mol | [5] |

| Monoisotopic Mass | 200.99016 Da | [5] |

| Appearance | Solid (Predicted) | - |

| XLogP (Predicted) | 1.2 | [5] |

| InChI Key | IEZBJIKJXNNYFC-UHFFFAOYSA-N | [5] |

| SMILES | CNC1=C(N=CC(=C1)Br)N | [5] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached from commercially available precursors like 3,5-dibromopyridine. The following protocol outlines a logical, multi-step synthetic route.

Experimental Protocol: Synthesis

Step 1: Selective Amination of 3,5-Dibromopyridine

-

To a solution of 3,5-dibromopyridine in a suitable solvent like 1-methyl-2-pyrrolidinone (NMP), add an excess of aqueous ammonia.

-

Heat the reaction mixture in a sealed vessel using microwave irradiation (e.g., 180-200 °C). Microwave heating is employed to significantly reduce reaction times compared to conventional heating.[6]

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the formation of 3-amino-5-bromopyridine.

-

Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product by silica gel flash chromatography to yield pure 3-amino-5-bromopyridine.

Step 2: Nitration of 3-Amino-5-bromopyridine

-

Dissolve 3-amino-5-bromopyridine in concentrated sulfuric acid at 0 °C.

-

Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control the exothermic reaction. The amino group directs nitration to the adjacent positions.

-

After the addition is complete, allow the reaction to stir until completion (monitored by TLC/LC-MS).

-

Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution) to precipitate the product, 2-nitro-3-amino-5-bromopyridine.

-

Filter, wash with water, and dry the solid product.

Step 3: Reduction of the Nitro Group

-

Suspend the 2-nitro-3-amino-5-bromopyridine in ethanol or acetic acid.

-

Add a reducing agent such as iron powder or tin(II) chloride.[7] The use of reduced iron is a classic, effective method for converting aromatic nitro groups to amines.[7]

-

Heat the mixture to reflux for several hours until the starting material is consumed.

-

Filter the hot reaction mixture to remove the metal salts and wash with hot ethanol.

-

Evaporate the solvent to obtain crude 5-bromopyridine-2,3-diamine.

Step 4: Selective N-Methylation

-

Protect the more nucleophilic primary amine (at C2) first. This can be achieved using a suitable protecting group like Boc anhydride.

-

Dissolve the protected diamine in a polar aprotic solvent like THF or DMF.

-

Add a mild base (e.g., NaH or K₂CO₃) followed by a methylating agent (e.g., methyl iodide or dimethyl sulfate). The reaction is performed at this stage to selectively methylate the less hindered secondary amine (now an amide).

-

After the reaction is complete, perform an aqueous work-up.

-

Remove the protecting group under appropriate conditions (e.g., TFA or HCl for a Boc group) to yield the final product, this compound.

Synthetic Workflow Diagram

Sources

- 1. 166047-15-0 | this compound - AiFChem [aifchem.com]

- 2. 166047-15-0|this compound|BLD Pharm [bldpharm.com]

- 3. 5-Bromo-N3-methylpyridine-2,3-diamine-景明化工股份有限公司 [echochemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - this compound (C6H8BrN3) [pubchemlite.lcsb.uni.lu]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 5-bromo-N3-methylpyridine-2,3-diamine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-bromo-N3-methylpyridine-2,3-diamine, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, and its emerging role as a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.

Core Molecular Attributes

This compound is a substituted pyridine derivative characterized by the presence of a bromine atom and two amino groups, one of which is methylated. These features make it a versatile scaffold for chemical modification.

| Property | Value | Source(s) |

| Molecular Weight | 202.05 g/mol | [1][2][3] |

| Molecular Formula | C6H8BrN3 | [1][2][3] |

| CAS Number | 166047-15-0 | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,3-Pyridinediamine, 5-bromo-N3-methyl-; 5-Bromo-N3-methyl-2,3-pyridinediamine | [2] |

| InChI Key | IEZBJIKJXNNYFC-UHFFFAOYSA-N | [2][3][4] |

| SMILES | CNC1=C(N=CC(=C1)Br)N | [4] |

Strategic Importance in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5] The unique arrangement of functional groups on this compound offers several strategic advantages for drug design:

-

Versatile Reaction Sites: The presence of two amino groups with different steric and electronic environments, along with a reactive bromine atom, allows for a wide range of chemical transformations.

-

Scaffold for Fused Heterocycles: The adjacent amino groups are ideal precursors for the construction of fused heterocyclic systems like imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. These fused systems are common cores in many biologically active molecules, including kinase inhibitors.[1]

-

Handle for Cross-Coupling Reactions: The bromine atom serves as a convenient site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enables the introduction of diverse aryl, heteroaryl, and alkyl groups to explore structure-activity relationships (SAR).

The following diagram illustrates the key reactive sites on the molecule that are leveraged in synthetic chemistry.

Caption: Key reactive sites on this compound for synthetic diversification.

Plausible Synthetic Pathways

A potential synthetic workflow is outlined below:

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol Considerations:

Step 1 & 2: Bromination and Nitration of 2-Aminopyridine

A common starting material for this synthesis is the readily available 2-aminopyridine. This can undergo bromination, followed by nitration to yield 2-amino-5-bromo-3-nitropyridine. These steps should be performed in a well-ventilated hood due to the hazardous nature of bromine and nitrating agents.[6]

Step 3: Reduction of the Nitro Group

The nitro group of 2-amino-5-bromo-3-nitropyridine can be reduced to an amino group to form 5-bromopyridine-2,3-diamine. A common method for this transformation is the use of reduced iron in a mixture of ethanol and water with a catalytic amount of acid.[6]

Step 4: Selective N-Methylation

This is a critical step that requires careful control to achieve selective methylation at the N3 position. The difference in nucleophilicity between the two amino groups can be exploited. The N3 amino group is generally more nucleophilic due to the electronic effects of the pyridine ring. Reagents such as methyl iodide or dimethyl sulfate could be used in the presence of a mild base. Protecting group strategies may be necessary to avoid di-methylation.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

Substituted aminopyridines are well-established scaffolds for the development of kinase inhibitors, which are a major class of targeted cancer therapies. These molecules often bind to the ATP-binding site of kinases, inhibiting their function. 2,3-diaminopyridine derivatives, in particular, are key starting materials for the synthesis of various classes of kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 9 (CDK9).[1]

While specific biological activity data for this compound is not extensively published, its structural similarity to known kinase inhibitor precursors suggests its high potential in this area. The general strategy involves using the di-amino functionality to form a fused heterocyclic core, and the bromo-substituent to introduce further diversity through cross-coupling reactions.

The following diagram illustrates a generalized scheme for the synthesis of a hypothetical kinase inhibitor from this compound.

Caption: Generalized synthetic route to potential kinase inhibitors.

Analytical Characterization

The structural confirmation of this compound and its derivatives is crucial. A combination of analytical techniques would be employed for full characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the chemical environment of each proton and carbon atom, confirming the substitution pattern and the presence of the methyl group. 2D NMR techniques like COSY, HSQC, and HMBC would be used for unambiguous assignment of all signals and to confirm the connectivity of the atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate molecular weight.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reverse-phase column with a mobile phase of acetonitrile and water with a modifier like formic or phosphoric acid would be a typical starting point for method development.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as N-H and C-N bonds.

Safety and Handling

Based on the safety data for closely related compounds such as 5-Amino-3-bromo-2-methylpyridine and 2,3-Diamino-5-bromopyridine, this compound should be handled with care.

Hazard Statements (Inferred):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If swallowed, seek medical attention.[2][3]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of reactive functional groups makes it an attractive starting material for the construction of complex heterocyclic systems, particularly those with potential as kinase inhibitors. While detailed studies on this specific molecule are emerging, the well-established chemistry of related aminopyridines provides a strong foundation for its application in the discovery and development of novel therapeutics. As the demand for new targeted therapies continues to grow, the importance of such strategically functionalized intermediates is set to increase.

References

- Dandawate, P. R., et al. (2019). Recent developments in the synthesis of pyridine and its derivatives. Arabian Journal of Chemistry, 12(8), 2035-2065. [Link]

- Doron Scientific. (2023). This compound.

- PubChemLite. (n.d.). This compound.

- Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. [Link]

- SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.

- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. [Link]

- PubChem. (n.d.). This compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - this compound (C6H8BrN3) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. fishersci.com [fishersci.com]

5-bromo-N3-methylpyridine-2,3-diamine synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-bromo-N3-methylpyridine-2,3-diamine

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for this compound, a heterocyclic building block of significant interest to researchers in drug discovery and medicinal chemistry. The strategic placement of its functional groups—a bromine atom for subsequent cross-coupling reactions and a vicinal diamine for heterocycle formation—makes it a valuable precursor for various biologically active molecules, particularly kinase inhibitors.[1][2] This document offers a detailed, step-by-step protocol, explains the chemical principles behind each transformation, and provides practical insights for successful execution in a laboratory setting.

Introduction and Strategic Overview

The synthesis of substituted pyridine-2,3-diamines is a cornerstone of medicinal chemistry. These scaffolds are structurally analogous to endogenous purines, allowing them to serve as privileged structures for targeting a wide range of enzymes, particularly kinases.[1][2] The target molecule, this compound, is strategically designed with key features:

-

Vicinal Diamines (positions 2 and 3): Act as a versatile handle for the construction of fused heterocyclic rings, such as imidazoles and pyrazines.[2]

-

Bromine Atom (position 5): Provides a reactive site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[2][3]

-

N3-Methyl Group: This modification can be crucial for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability. It can also provide specific steric and electronic interactions within a target protein's binding site.

The synthetic strategy detailed herein follows a logical and efficient multi-step sequence starting from the readily available 2-aminopyridine. The pathway is designed to control the regiochemistry of substitution on the pyridine ring through a series of classical aromatic chemistry reactions.

Overall Synthesis Pathway

The synthesis is accomplished in five distinct steps, beginning with the functionalization of 2-aminopyridine and culminating in the reduction to the target diamine.

Caption: Overall 5-step synthesis pathway.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Amino-5-bromopyridine

-

Reaction: Electrophilic Aromatic Substitution (Bromination)

-

Principle: The amino group at the 2-position is a strong activating group, directing electrophiles to the 3- and 5-positions. The reaction is typically performed in acetic acid, which serves as a solvent and helps to moderate the reactivity. Careful control of stoichiometry and temperature is necessary to minimize the formation of the dibrominated byproduct.[4]

Protocol:

-

In a well-ventilated fume hood, dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser.

-

Cool the solution to below 20°C using an ice bath.

-

Prepare a solution of bromine (1.0 eq) in glacial acetic acid and add it dropwise to the stirred 2-aminopyridine solution over approximately 1 hour, maintaining the temperature below 20°C.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

-

Pour the reaction mixture onto crushed ice and neutralize carefully with a concentrated sodium hydroxide solution until the pH is basic.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product is often sufficiently pure for the next step.[4]

Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

-

Reaction: Electrophilic Aromatic Substitution (Nitration)

-

Principle: The nitration of 2-amino-5-bromopyridine is achieved using a mixture of nitric acid and sulfuric acid. The strongly acidic conditions protonate the pyridine nitrogen, further deactivating the ring. However, the amino group remains a powerful ortho-, para-director, leading to nitration at the C3 position, which is ortho to the amine and meta to the deactivating bromo group.

Protocol:

-

In a flask immersed in an ice-salt bath, carefully add concentrated sulfuric acid.

-

While maintaining the temperature below 5°C, add 2-amino-5-bromopyridine (1.0 eq) portion-wise with vigorous stirring.

-

Add 95% nitric acid (1.1 eq) dropwise, ensuring the temperature remains at or below 0°C.

-

Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for another hour. Finally, heat the mixture to 50-60°C for 1 hour.[4]

-

Cool the reaction mixture and pour it carefully onto a large volume of crushed ice.

-

The product precipitates as a yellow solid. Collect the solid by filtration, wash extensively with cold water to remove residual acid, and dry.

| Intermediate Product | Molecular Formula | Molecular Weight | CAS Number |

| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 g/mol | 1072-97-5 |

| 2-Amino-5-bromo-3-nitropyridine | C₅H₄BrN₃O₂ | 218.01 g/mol | 6945-68-2[5] |

Step 3: Synthesis of 5-Bromo-2-chloro-3-nitropyridine

-

Reaction: Sandmeyer Reaction

-

Principle: This step converts the primary amino group at C2 into a chloro group, which is a better leaving group for the subsequent nucleophilic substitution. The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) chloride catalyst.[6]

Protocol:

-

Suspend 2-amino-5-bromo-3-nitropyridine (1.0 eq) in 6 M hydrochloric acid and cool the mixture to 0°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.2 eq) in water, keeping the internal temperature below 5°C. Stir for 1 hour at 0°C to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) chloride (1.3 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Nitrogen gas will evolve.

-

Allow the reaction to warm to room temperature and then heat to ~60-70°C until gas evolution ceases.[6]

-

Cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 4: Synthesis of 5-Bromo-N-methyl-3-nitropyridin-2-amine

-

Reaction: Nucleophilic Aromatic Substitution (SₙAr)

-

Principle: The pyridine ring is highly electron-deficient due to the electron-withdrawing effects of the nitro group and the ring nitrogen. This makes the C2 position, bearing the chloro leaving group, highly susceptible to attack by nucleophiles like methylamine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Structural Analysis of 5-bromo-N3-methylpyridine-2,3-diamine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-N3-methylpyridine-2,3-diamine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of amino, methylamino, and bromo substituents on a pyridine core imparts specific electronic and steric properties that are crucial for its application, particularly in the design of targeted therapeutics. A thorough understanding of its three-dimensional structure and electronic landscape is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity. This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, integrating insights from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray crystallography, and computational modeling with Density Functional Theory (DFT). The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide a field-proven framework for the analysis of this and structurally related molecules.

Introduction: The Significance of Structural Analysis

The precise spatial arrangement of atoms and the distribution of electron density within a molecule are the fundamental determinants of its chemical behavior. For a molecule like this compound, the positions of the bromine atom, the two amino groups (one of which is methylated), and the nitrogen atom within the pyridine ring create a unique electronic and steric profile. This profile governs how the molecule will interact with biological targets, such as enzymes or receptors, and dictates its potential as a scaffold in drug discovery.

This guide is structured to provide a logical and in-depth workflow for the complete structural characterization of this compound. We will begin with non-destructive spectroscopic techniques to elucidate the molecule's connectivity and solution-state conformation, followed by a definitive solid-state analysis and computational modeling to rationalize the experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework in Solution

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the molecule's connectivity and gain insights into its conformational dynamics.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is predicted to exhibit distinct signals corresponding to the different proton environments.

-

Aromatic Protons: The two protons on the pyridine ring are expected to appear as distinct signals in the aromatic region (typically δ 6.0-8.5 ppm). The proton at the C6 position, being adjacent to the electron-withdrawing nitrogen atom, will likely be the most downfield. The proton at the C4 position will be upfield relative to the C6 proton. Due to their meta-relationship, a small coupling constant (⁴J) of around 2-3 Hz would be expected between them.

-

Amino and Methylamino Protons: The protons of the primary amine (-NH₂) and the secondary amine (-NH-) will appear as broad singlets due to quadrupole broadening and exchange with residual water in the solvent. Their chemical shifts can vary depending on solvent and concentration. The proton on the N3-methylamino group is expected to show a correlation with the adjacent methyl protons in a 2D NMR experiment.

-

Methyl Protons: The protons of the N-methyl group (-CH₃) will appear as a singlet in the upfield region of the spectrum, typically around δ 2.5-3.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 6.5 - 7.0 | d | ~2-3 |

| H-6 | 7.5 - 8.0 | d | ~2-3 |

| -NH₂ | 5.0 - 6.0 | br s | - |

| -NHCH₃ | 4.5 - 5.5 | br s | - |

| -CH₃ | 2.5 - 3.5 | s | - |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Pyridine Ring Carbons: The five carbon atoms of the pyridine ring will give rise to five distinct signals. The carbon atoms bonded to the electronegative nitrogen and bromine atoms (C2, C3, and C5) will be significantly influenced. The C2 carbon, bonded to two nitrogen atoms, is expected to be the most downfield. The C5 carbon, bonded to the bromine atom, will also be downfield.

-

Methyl Carbon: The carbon of the N-methyl group will appear at the most upfield region of the spectrum.

Advanced 2D NMR Techniques for Unambiguous Assignment

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is indispensable.

-

COSY (Correlation Spectroscopy): This experiment will reveal the correlation between the two aromatic protons (H-4 and H-6), confirming their meta-relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying the connectivity between different parts of the molecule. Key expected correlations include:

-

The methyl protons (-CH₃) to the C3 carbon.

-

The H-4 proton to the C2, C5, and C6 carbons.

-

The H-6 proton to the C2 and C4 carbons.

-

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 220 ppm, 1024-2048 scans, relaxation delay of 2 seconds.

-

-

2D NMR Acquisition:

-

Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

-

Optimize acquisition parameters based on the sample concentration and spectrometer sensitivity.

-

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expected Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺). A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two molecular ion peaks of almost equal intensity, one at M⁺ and another at [M+2]⁺.

Table 2: Predicted Molecular Ion Peaks

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Relative Intensity |

| [C₆H₈⁷⁹BrN₃]⁺ | 201 | - | ~50% |

| [C₆H₈⁸¹BrN₃]⁺ | - | 203 | ~50% |

Fragmentation Analysis

The molecular ion can undergo fragmentation, providing clues about the molecule's structure. Common fragmentation pathways for this molecule could include:

-

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 186/188.

-

Loss of an amino radical (•NH₂): This would lead to a fragment ion at m/z 185/187.

-

Loss of the bromine atom (•Br): This would produce a fragment ion at m/z 122.

-

Cleavage of the pyridine ring: This can lead to a variety of smaller fragment ions.

Experimental Protocol: Mass Spectrometric Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and its fragments.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and interpret the fragmentation pattern.

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

While NMR and MS provide invaluable information about connectivity and molecular weight, single-crystal X-ray crystallography offers the unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This includes precise bond lengths, bond angles, and intermolecular interactions.

Expected Crystal Structure Features

Based on the structure of the related compound, 5-bromopyridine-2,3-diamine, we can anticipate several key features in the crystal structure of the N3-methylated derivative.[1]

-

Molecular Geometry: The pyridine ring is expected to be planar. The exocyclic amino and methylamino groups will likely be slightly twisted out of the plane of the pyridine ring to minimize steric hindrance.

-

Intermolecular Interactions: The presence of N-H groups from the amino and methylamino functions allows for the formation of intermolecular hydrogen bonds. These hydrogen bonds are expected to play a crucial role in the crystal packing, likely forming extended networks. The bromine atom may also participate in halogen bonding interactions.

-

Tautomerism and Conformation: X-ray crystallography can definitively establish the tautomeric form present in the solid state and the preferred conformation of the methylamino group.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a modern X-ray diffractometer, typically with Mo Kα or Cu Kα radiation. Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.

-

Structural Analysis: Analyze the refined structure to determine bond lengths, bond angles, torsional angles, and intermolecular interactions.

Computational Chemistry: A Theoretical Lens on Structure and Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. DFT calculations can be used to:

-

Optimize the molecular geometry: This provides a theoretical model of the molecule's structure that can be compared with experimental data from X-ray crystallography.

-

Predict spectroscopic properties: DFT can be used to calculate NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra.

-

Analyze the electronic structure: Calculation of molecular orbitals (HOMO, LUMO) and electrostatic potential maps can provide insights into the molecule's reactivity and intermolecular interactions.

A study on related 5-bromo-2-methylpyridine derivatives utilized the B3LYP functional with the 6-31G(d,p) basis set to investigate their electronic properties.[2] A similar level of theory would be appropriate for this compound.

Computational Protocol: DFT Calculations

-

Structure Building: Build the initial 3D structure of this compound using a molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using a DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d,p)).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies).

-

Property Calculations: Calculate desired properties such as NMR chemical shifts, molecular orbitals, and electrostatic potential.

Integrated Structural Analysis Workflow

A robust structural analysis of this compound relies on the synergy of the techniques described above. The following workflow illustrates how these methods are integrated to build a complete and validated structural picture.

Caption: Integrated workflow for the structural analysis of this compound.

Conclusion

The structural analysis of this compound requires a multi-faceted approach that combines the strengths of various analytical techniques. NMR spectroscopy provides the foundational understanding of the molecule's connectivity in solution, while mass spectrometry confirms its molecular weight and offers clues to its fragmentation. For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. Finally, computational methods like DFT provide a theoretical framework to rationalize experimental observations and gain deeper insights into the molecule's electronic properties. By integrating these techniques, researchers can build a comprehensive and validated structural model of this compound, which is essential for its rational application in drug discovery and materials science.

References

- PubChem. (n.d.). 5-Bromopyridine-2,3-diamine. National Center for Biotechnology Information.

- ResearchGate. (2015). Crystal and molecular structure of 5-bromopyridine-2,3-diamine.

- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- PubChemLite. (n.d.). This compound.

Sources

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Reactivity of 5-bromo-N3-methylpyridine-2,3-diamine

This compound is a highly functionalized heterocyclic building block of significant interest to researchers in drug discovery. Its structure is characterized by a pyridine core, an electron-deficient aromatic system, which is strategically decorated with three key functional groups: a bromine atom, a primary amine, and a secondary methylamine. The vicinal (adjacent) arrangement of the two amino groups at the C2 and C3 positions is a classic precursor for the construction of fused heterocyclic systems, such as imidazopyridines.[1][2]

The bromine atom at the C5 position serves as a crucial synthetic handle, amenable to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse molecular fragments, a critical strategy in the exploration of chemical space for potent and selective bioactive molecules.[1][3] Consequently, this scaffold is particularly valuable in the synthesis of kinase inhibitors, a major class of therapeutics for oncology and other diseases.[1] This guide provides a detailed exploration of the reactivity of this compound, grounded in mechanistic principles and supported by established experimental protocols for analogous systems.

Molecular Properties and Electronic Profile

The reactivity of this compound is a direct consequence of the interplay between the electron-donating and electron-withdrawing properties of its constituent parts.

-

Pyridine Nitrogen: As an integral part of the aromatic ring, the nitrogen atom is electronegative and acts as a strong electron-withdrawing group (-I effect), reducing the overall electron density of the ring system compared to benzene. This inherent electron deficiency makes the pyridine ring susceptible to nucleophilic attack but resistant to electrophilic substitution.[4]

-

Amino Groups (-NH₂ and -NHCH₃): Located at the C2 and C3 positions, both amino groups are powerful electron-donating groups through resonance (+M effect). They donate lone-pair electron density into the pyridine ring, partially counteracting the withdrawing effect of the ring nitrogen and activating the ring, particularly at the ortho and para positions.

-

Bromo Group (-Br): The bromine atom at C5 exerts a dual electronic effect. It is electron-withdrawing through induction (-I effect) due to its electronegativity but weakly electron-donating through resonance (+M effect) via its lone pairs. The inductive effect typically dominates, contributing to the deactivation of the ring towards electrophiles.

This complex electronic environment dictates the primary sites of reactivity, as visualized in the diagram below.

Caption: Key electronic influences governing the reactivity of the core scaffold.

Physicochemical Data

| Property | Value |

| CAS Number | 166047-15-0 |

| Molecular Formula | C₆H₈BrN₃ |

| Molecular Weight | 202.05 g/mol |

| IUPAC Name | 5-bromo-N³-methylpyridine-2,3-diamine |

| SMILES | CNC1=C(N=CC(=C1)Br)N |

| InChIKey | IEZBJIKJXNNYFC-UHFFFAOYSA-N |

(Data sourced from PubChem CID 10035731)[5]

Core Reactivity I: Cyclization Reactions for Fused Heterocycles

The most prominent feature of this compound is the vicinal diamine functionality, which is a powerful synthon for constructing fused heterocyclic systems. These reactions involve the condensation of the two amino groups with a dielectrophilic partner to form a new five- or six-membered ring.

A. Formation of Imidazo[4,5-b]pyridines

The reaction with single-carbon electrophiles, such as aldehydes or their equivalents, leads to the formation of the imidazo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry.[6] The N3-methyl group introduces a point of regioselectivity. Due to steric hindrance, cyclization is anticipated to proceed via initial condensation at the less hindered C2-amino group, followed by intramolecular cyclization and aromatization.

Caption: General workflow for the synthesis of imidazo[4,5-b]pyridines.

Experimental Protocol: Synthesis of 6-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine (Representative)

This protocol is adapted from established procedures for the analogous unmethylated diamine.[2][7]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 0.1 M).

-

Reagent Addition: Add benzaldehyde (1.1 eq) dropwise to the solution. Subsequently, add a catalytic amount of iodine (0.1 eq).

-

Causality: Iodine serves as a mild Lewis acid catalyst to activate the aldehyde carbonyl for nucleophilic attack and as an oxidant in the final aromatization step.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 90°C) with stirring for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate. If not, reduce the solvent volume under reduced pressure.

-

Purification: Filter the solid product and wash thoroughly with cold ethanol and then water to remove impurities. The crude product can be further purified by recrystallization or column chromatography on silica gel to yield the final product.

Core Reactivity II: The Bromine Handle for Cross-Coupling

The C5-bromo substituent is the gateway to molecular diversification. It provides a reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-heteroatom bond formation.

A. Suzuki-Miyaura Coupling

This reaction is one of the most powerful methods for forming C-C bonds by coupling the bromopyridine with an organoboron reagent (e.g., an arylboronic acid). It enables the direct attachment of aryl or heteroaryl groups to the pyridine core.[3]

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid (Representative)

This protocol is based on general methods for Suzuki couplings of bromopyridines.[3][8]

-

Inert Atmosphere: In a glovebox or under a stream of argon, charge a dry Schlenk tube with this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Causality: The base (K₂CO₃) is crucial for activating the boronic acid for the transmetalation step.

-

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).

-

Reaction Execution: Seal the tube and heat the mixture with vigorous stirring to 90-100°C for 12-18 hours. Monitor the reaction by LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

B. Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds, coupling the bromopyridine with a primary or secondary amine. This is a key transformation for modifying solubility, polarity, and biological interactions.[9]

Table: Representative Cross-Coupling Reactions and Conditions

| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ | Dioxane/H₂O | 80-100 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ (2-5) | - | Et₃N | DMF | 80-100 |

| Heck | Alkene | Pd(OAc)₂ (2-5) | P(o-tolyl)₃ | Et₃N | DMF | 100-120 |

Other Modes of Reactivity

A. Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the bromine by a nucleophile without a metal catalyst is generally difficult. While the pyridine ring is electron-deficient, it lacks the strong π-electron-withdrawing groups (e.g., -NO₂) typically required to stabilize the negative charge in the Meisenheimer intermediate of an SNAr reaction.[10] Such reactions would likely require very strong nucleophiles and harsh conditions (high temperature and pressure).

B. Electrophilic Aromatic Substitution

Electrophilic substitution on the pyridine ring is notoriously challenging.[4][11] There are two primary reasons for this:

-

Ring Deactivation: The electronegative ring nitrogen strongly deactivates the ring towards attack by electrophiles.

-

Catalyst Deactivation: The basic lone pair on the ring nitrogen readily coordinates to Lewis acid catalysts (e.g., AlCl₃ in Friedel-Crafts reactions) or becomes protonated in strong acid (e.g., nitrating mixture), placing a positive charge on the ring and deactivating it even further.

While the amino groups are strongly activating, direct electrophilic attack on the C6 position is unlikely to be efficient under standard conditions.

Caption: Logical diagram showing why electrophilic substitution is disfavored.

Summary and Outlook

This compound is a scaffold of high synthetic value, defined by two primary modes of reactivity:

-

Cyclization: The vicinal diamines are excellent precursors for the high-yield synthesis of fused imidazo[4,5-b]pyridines, core structures in many biologically active agents.

-

Cross-Coupling: The C5-bromo atom acts as a versatile and reliable handle for diversification via palladium-catalyzed reactions, most notably Suzuki-Miyaura and Buchwald-Hartwig couplings.

Its resistance to electrophilic substitution and non-catalyzed nucleophilic substitution makes it a predictable and reliable building block. For researchers and scientists in drug development, understanding these reactivity patterns is essential for designing efficient synthetic routes to complex, novel kinase inhibitors and other therapeutic candidates.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Imidazopyridines using 2,3-Diamino-5-bromopyridine.

- ChemicalBook. (n.d.). 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis.

- BenchChem. (n.d.). Application of 2,3-Diamino-5-bromopyridine in Medicinal Chemistry: Application Notes and Protocols.

- Bissyande, D. T., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC - PubMed Central.

- El-Faham, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. NIH.

- University of Illinois. (n.d.). Nucleophilic Substitution Reactions.

- ResearchGate. (n.d.). Imidazopyridine synthesis pathway.

- Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure.

- PubChemLite. (n.d.). This compound.

- AiFChem. (n.d.). 166047-15-0 | this compound.

- Asiri, A. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.

- PubChem. (n.d.). 5-Bromopyridine-2,3-diamine.

- Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.

- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-5-methoxypyridine.

- BenchChem. (n.d.). An In-depth Technical Guide to Electrophilic Substitution on the 2-Bromo-6-methylpyridine Ring.

- LibreTexts Chemistry. (2021). 22.4: Electrophilic Aromatic Substitution.

- Wishart, G., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry.

- BenchChem. (n.d.). Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - this compound (C6H8BrN3) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

The Strategic Utility of 5-bromo-N3-methylpyridine-2,3-diamine: An In-depth Technical Guide for Heterocyclic Chemistry

Abstract

This technical guide provides a comprehensive overview of 5-bromo-N3-methylpyridine-2,3-diamine, a key heterocyclic building block in medicinal chemistry and drug discovery. The strategic placement of its functional groups—a bromine atom, a primary amine, and a secondary methylamine—offers a versatile platform for the synthesis of complex molecular architectures, particularly fused heterocyclic systems such as imidazo[4,5-b]pyridines. These structures are of significant interest due to their analogy to endogenous purines, enabling them to interact with a wide range of biological targets. This guide details the synthesis, physicochemical properties, reactivity, and applications of this compound, with a focus on its role in the development of kinase inhibitors. Detailed experimental protocols, mechanistic insights, and data visualizations are provided to support researchers in leveraging this valuable synthetic intermediate.

Introduction: The Ascendancy of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an attractive framework for drug design. Among the vast landscape of pyridine derivatives, functionalized 2,3-diaminopyridines have emerged as particularly valuable precursors for the construction of fused bicyclic systems that mimic the purine core of endogenous ligands.[1]

This guide focuses on a specific, yet highly strategic, building block: This compound (CAS No: 166047-15-0). The introduction of a methyl group at the N3 position offers a subtle but powerful tool for modulating the physicochemical and pharmacological properties of the final compounds. N-methylation can enhance metabolic stability, improve cell permeability, and fine-tune the conformational preferences of the molecule, thereby influencing its binding affinity and selectivity for a given biological target.[2] The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce further molecular diversity.

This document will serve as a detailed resource for researchers, providing a thorough understanding of the synthesis, properties, and synthetic potential of this important heterocyclic building block.

Physicochemical and Spectroscopic Profile

While experimental data for this compound is not extensively published, we can infer its properties from closely related analogs and computational predictions.

Physicochemical Properties

The properties of the unmethylated precursor, 5-bromopyridine-2,3-diamine, provide a useful baseline.[3][4][5] The introduction of a methyl group is expected to slightly increase the molecular weight and may influence the melting point and solubility.

| Property | Predicted/Estimated Value | Source(s) |

| CAS Number | 166047-15-0 | [6] |

| Molecular Formula | C₆H₈BrN₃ | [6] |

| Molecular Weight | 202.05 g/mol | [6] |

| Monoisotopic Mass | 200.99016 Da | [7] |

| Appearance | Expected to be a solid, from light yellow to brown | Inferred from analogs |

| Melting Point | >155 °C (decomposes) (for 5-bromopyridine-2,3-diamine) | [5] |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO | Inferred from analogs |

| pKa | Not available | |

| XLogP (Predicted) | 1.2 | [7] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of related structures, the following proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted.

-

¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the N-methyl group, and the protons of the two amino groups. The aromatic protons will likely appear as doublets in the aromatic region. The N-methyl group will be a singlet, and the amino protons will appear as broad singlets.

-

¹³C NMR: The spectrum will show six distinct carbon signals corresponding to the five carbons of the pyridine ring and the one methyl carbon.

2.2.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak. A key feature will be the isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity (M⁺ and M+2) for the molecular ion and any bromine-containing fragments.[8][9]

Predicted Fragmentation Pattern:

-

[M]⁺• (m/z 201/203): The molecular ion.

-

[M - CH₃]⁺ (m/z 186/188): Loss of a methyl radical.

-

[M - Br]⁺ (m/z 122): Loss of a bromine radical.

Synthesis and Mechanism

The synthesis of this compound can be approached through a multi-step sequence, leveraging established methodologies for the functionalization of the pyridine ring. A logical and efficient synthetic strategy involves the preparation of 5-bromo-2,3-diaminopyridine, followed by a regioselective N-methylation.

Synthesis of the Precursor: 5-bromo-2,3-diaminopyridine

The synthesis of 5-bromo-2,3-diaminopyridine is well-documented and typically proceeds from 2-aminopyridine.[1][10]

Workflow for the Synthesis of 5-bromo-2,3-diaminopyridine:

Caption: Synthetic pathway to 5-bromo-2,3-diaminopyridine.

Step-by-Step Protocol for the Synthesis of 5-bromo-2,3-diaminopyridine:

Step 1: Bromination of 2-Aminopyridine [10]

-

Dissolve 2-aminopyridine in glacial acetic acid in a three-necked flask equipped with a stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Add a solution of bromine in acetic acid dropwise while maintaining the temperature below 20 °C.

-

After the addition is complete, stir the mixture for an additional hour.

-

Pour the reaction mixture into water and neutralize with a concentrated sodium hydroxide solution.

-

Collect the precipitated product by filtration, wash with water, and dry to obtain 2-amino-5-bromopyridine.

Step 2: Nitration of 2-Amino-5-bromopyridine [10]

-

Add 2-amino-5-bromopyridine portion-wise to concentrated sulfuric acid at a temperature below 5 °C.

-

Add fuming nitric acid dropwise while maintaining the low temperature.

-

Allow the reaction to stir at 0 °C, then at room temperature, and finally heat gently.

-

Pour the cooled reaction mixture onto crushed ice and neutralize with a strong base.

-

Collect the precipitated 2-amino-5-bromo-3-nitropyridine by filtration, wash with water, and dry.

Step 3: Reduction of 2-Amino-5-bromo-3-nitropyridine [11]

-

Suspend 2-amino-5-bromo-3-nitropyridine in a mixture of ethyl acetate and t-butanol.

-

Add tin(II) chloride dihydrate and stir the suspension under a nitrogen atmosphere at 60 °C for 2 hours.

-

Cool the reaction mixture and filter.

-

Extract the filtrate with aqueous HCl.

-

Basify the aqueous layer with solid sodium carbonate and extract with ethyl acetate.

-

Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2,3-diaminopyridine.

Regioselective N-Methylation

The key step in the synthesis of the title compound is the selective methylation of the N3-amino group of 5-bromo-2,3-diaminopyridine. The regioselectivity of this reaction is governed by both steric and electronic factors. The 2-amino group is adjacent to the pyridine nitrogen, which can lead to steric hindrance. Furthermore, the 3-amino group is generally more basic.[12]

Proposed Synthetic Route for N-Methylation:

Caption: Proposed N-methylation of 5-bromo-2,3-diaminopyridine.

Step-by-Step Protocol for the N-Methylation (Proposed):

-

Dissolve 5-bromo-2,3-diaminopyridine in a suitable aprotic solvent such as DMF or THF in a round-bottom flask under an inert atmosphere.

-

Add a suitable base (e.g., sodium hydride or potassium carbonate) to the solution and stir for a short period.

-

Add one equivalent of a methylating agent, such as methyl iodide, dropwise at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around the construction of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines.

Cyclocondensation Reactions

The vicinal diamine functionality readily undergoes cyclocondensation with various one-carbon electrophiles, such as aldehydes, to form the imidazole ring of the imidazo[4,5-b]pyridine scaffold.[13]

General Reaction Scheme for Imidazo[4,5-b]pyridine Synthesis:

Caption: Synthesis of imidazo[4,5-b]pyridines.

Step-by-Step Protocol for Imidazo[4,5-b]pyridine Synthesis:

-

Dissolve this compound in a suitable solvent such as ethanol or acetic acid.

-

Add the desired aldehyde (1.0-1.2 equivalents).

-

Add an oxidizing agent, such as sodium metabisulfite or air, to facilitate the cyclization and aromatization.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at this position, enabling extensive structure-activity relationship (SAR) studies.[14]

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The imidazo[4,5-b]pyridine scaffold, readily accessible from this compound, is a key pharmacophore in a multitude of kinase inhibitors.[8][11][15][16] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The Role of the Imidazo[4,5-b]pyridine Core:

-

Hinge-Binding Motif: The nitrogen atoms of the imidazo[4,5-b]pyridine core can form crucial hydrogen bonds with the "hinge" region of the kinase active site, a key interaction for potent inhibition.

-

Scaffold for Diverse Substitution: The core structure provides a rigid framework onto which various substituents can be appended to optimize interactions with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

-

Modulation of Physicochemical Properties: The N-methyl group can improve properties such as solubility and membrane permeability, which are critical for drug efficacy.

Illustrative Signaling Pathway: PI3K/Akt/mTOR Imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.

Caption: Inhibition of the PI3K signaling pathway by an imidazo[4,5-b]pyridine-based inhibitor.

While specific clinical candidates derived directly from this compound are not prominently disclosed in the public domain, numerous patents describe the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors from closely related N-alkylated diaminopyridines, highlighting the importance of this structural motif in ongoing drug discovery efforts.[6]

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds, particularly those with therapeutic potential. Its strategic functionalization allows for the facile construction of the privileged imidazo[4,5-b]pyridine scaffold, and the bromine atom provides a gateway for further diversification. The insights and protocols provided in this guide are intended to empower researchers in medicinal chemistry and drug discovery to effectively utilize this key intermediate in the design and synthesis of novel therapeutic agents.

References

- PubChem. (n.d.). 5-Bromopyridine-2,3-diamine.

- Organic Syntheses. (n.d.). 2,3-diaminopyridine.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases.

- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- PubChemLite. (n.d.). This compound.

- PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine.

- ChemBK. (2024). 5-bromo-6-methylpyridine-2,3-diamine.

- National Center for Biotechnology Information. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles.

- Fisher Scientific. (n.d.). 2,3-Diamino-5-bromo-6-methylpyridine 98.0+%, TCI America™.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts.

- The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf.

- PubMed. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines,[3][6][15]Triazolo[8][17]pyridines, and Related Deaza-Compounds.

- National Center for Biotechnology Information. (n.d.). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly.

- American Chemical Society. (1995). Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines.